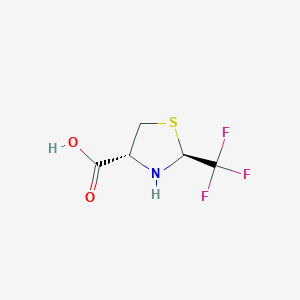

(2S,4R)-2-(trifluoromethyl)-1,3-thiazolidine-4-carboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S,4R)-2-(trifluoromethyl)-1,3-thiazolidine-4-carboxylic acid is a chiral compound featuring a trifluoromethyl group attached to a thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-2-(trifluoromethyl)-1,3-thiazolidine-4-carboxylic acid typically involves the following steps:

Formation of the Thiazolidine Ring: This can be achieved through the reaction of a cysteine derivative with a suitable aldehyde or ketone under acidic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, (2S,4R)-2-(trifluoromethyl)-1,3-thiazolidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its chiral nature and functional groups make it a candidate for enzyme inhibition studies and as a ligand in receptor binding assays.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its trifluoromethyl group can enhance the thermal and chemical stability of polymers and other materials.

Mechanism of Action

The mechanism by which (2S,4R)-2-(trifluoromethyl)-1,3-thiazolidine-4-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the thiazolidine ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

(2S,4R)-2-(methyl)-1,3-thiazolidine-4-carboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

(2S,4R)-2-(trifluoromethyl)-1,3-oxazolidine-4-carboxylic acid: Contains an oxazolidine ring instead of a thiazolidine ring, leading to variations in reactivity and applications.

Uniqueness

The presence of the trifluoromethyl group in (2S,4R)-2-(trifluoromethyl)-1,3-thiazolidine-4-carboxylic acid imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to molecular targets. These characteristics distinguish it from other similar compounds and make it a valuable molecule in various fields of research and industry.

Biological Activity

(2S,4R)-2-(trifluoromethyl)-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative that has garnered attention for its potential biological activities. This compound, characterized by its trifluoromethyl group, shows promise in various fields including antiviral, antifungal, and antimicrobial research. The following sections summarize key findings related to its biological activity based on diverse sources.

- Molecular Formula : C5H6F3NO2S

- Molar Mass : 201.17 g/mol

Antiviral Activity

Research indicates that thiazolidine derivatives exhibit significant antiviral properties. A study focused on cysteine derivatives, including thiazolidine compounds, demonstrated that certain derivatives showed promising inhibitory effects against Tobacco Mosaic Virus (TMV). Specifically, the compound this compound displayed an inactivation activity of 51%, curative activity of 47%, and protection activity of 49% at a concentration of 500 μg/mL, outperforming the commercial antiviral ribavirin which had lower efficacy rates .

Antifungal Activity

In addition to antiviral properties, thiazolidine derivatives have been tested for their antifungal activities. One study highlighted that these compounds exhibited broad-spectrum fungicidal activities against various phytopathogenic fungi. Notably, some derivatives demonstrated higher antifungal activities than standard commercial fungicides such as carbendazim and chlorothalonil .

Antimicrobial Activity

The antimicrobial potential of thiazolidine derivatives has also been investigated. A series of studies evaluated their effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MICs) for these compounds ranged from 100 to 400 μg/mL, indicating moderate to good antimicrobial activity .

The mechanism by which this compound exerts its biological effects is partly attributed to its ability to interact with cellular nucleophiles. In particular, it forms stable adducts with L-cysteine and glutathione when reacting with trifluoroacetaldehyde. This reaction pathway suggests a potential route for developing cysteine prodrugs and other therapeutic agents .

Case Studies

Properties

IUPAC Name |

(2S,4R)-2-(trifluoromethyl)-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3NO2S/c6-5(7,8)4-9-2(1-12-4)3(10)11/h2,4,9H,1H2,(H,10,11)/t2-,4-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJKBKOHUPXFCJI-OKKQSCSOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N[C@@H](S1)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.